N,N'-Bis(1-methylethyl)methanimidamide
Description
N,N'-Bis(1-methylethyl)methanimidamide (CAS 44843-38-1) is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. It features two isopropyl groups attached to a methanimidamide backbone. Key characteristics include:
- Appearance: White to light yellow crystalline powder .
- Purity: ≥98.0% .
- Application: Primarily used as an intermediate in organic syntheses, particularly in the preparation of ligands and coordination complexes .
- Physical Properties: Limited experimental data on melting/boiling points, though its structural simplicity suggests moderate thermal stability .
Properties
IUPAC Name |
N,N'-di(propan-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)8-5-9-7(3)4/h5-7H,1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLPVUXFDNIPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC=NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(1-methylethyl)methanimidamide can be synthesized through the reaction of diisopropylamine with triethyl orthoformate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of N,N’-Bis(1-methylethyl)methanimidamide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-methylethyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Catalysis
N,N'-Bis(1-methylethyl)methanimidamide is utilized as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that require specific steric and electronic properties.
| Type of Reaction | Role of this compound |
|---|---|
| Oxidation | Acts as a catalyst in oxidation reactions, often using hydrogen peroxide or potassium permanganate. |
| Reduction | Serves as a catalyst in reduction reactions involving lithium aluminum hydride or sodium borohydride. |
| Substitution | Facilitates nucleophilic substitution reactions with Grignard reagents or organolithium compounds. |
Organic Synthesis
The compound plays a crucial role as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
- Example Case Study : A study demonstrated the use of this compound in synthesizing pharmaceuticals, where it was employed as an intermediate to produce bioactive compounds with potential therapeutic effects.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use as a pharmaceutical intermediate. Its structural characteristics enable it to participate in the formation of drug candidates.
- Example Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific biological targets, suggesting its utility in drug development processes.
Mechanism of Action
The mechanism of action for N,N’-Bis(1-methylethyl)methanimidamide is not well-documented. its structure suggests potential for hydrogen bonding due to the presence of amine groups. This property may influence its interactions in chemical reactions and biological systems.
Comparison with Similar Compounds
N,N'-Bis(2,6-diisopropylphenyl)-4-pyridylamidine
- Structure : Bulky aryl substituents (2,6-diisopropylphenyl groups) and a pyridine ring .
- Molecular Weight : Higher (~400–450 g/mol) due to aromatic substituents .
- Applications :
- Key Difference : The steric bulk of the aryl groups enhances metal-ligand binding selectivity compared to the simpler isopropyl groups in N,N'-Bis(1-methylethyl)methanimidamide .
Methanimidamide, N,N-dimethyl-N'-(3-methylphenyl)- (CAS 2305-75-1)
Chlordimeform (CAS 6164-98-3)
- Structure : N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide .
- Regulatory Status : Banned in many countries due to toxicity to humans and the environment .
- Key Difference: The chloro-methylphenyl group confers biological activity, making it a hazardous pesticide, unlike the non-toxic synthetic intermediate this compound .
2-[2,6-Bis(1-methylethyl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene HCl
- Structure: Cyclohexyl-CAAC (cyclic alkyl amino carbene) backbone with diisopropylphenyl groups .
- Molecular Weight : 398.45 g/mol .
- Applications: Hygroscopic catalyst precursor in organometallic reactions .
- Key Difference : The spirocyclic structure enables unique electronic properties for catalytic applications, contrasting with the linear methanimidamide backbone of the target compound .
Structural and Functional Analysis
Substituent Effects
- Isopropyl Groups : In this compound, these groups provide moderate steric hindrance, balancing reactivity and stability in synthesis .
- Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., in N,N'-Bis(2,6-diisopropylphenyl)-4-pyridylamidine) enhance ligand rigidity but reduce solubility .
- Electron-Withdrawing Groups : Chlorine in Chlordimeform increases electrophilicity, contributing to pesticidal activity .
Biological Activity
N,N'-Bis(1-methylethyl)methanimidamide, also known as a pharmaceutical intermediate, has garnered attention for its potential biological activities. This article delves into the compound's characteristics, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H16N2
- Molecular Weight : 144.22 g/mol
- CAS Number : 44843-38-1
The compound features an imine functional group (C=N) and two isopropyl groups attached to nitrogen atoms. This structural configuration contributes to its unique chemical properties and potential biological activities .
While specific biological targets for this compound remain largely unknown, its mechanism of action is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The compound may modulate biological pathways by altering the activity of these targets, although detailed studies are needed to elucidate these interactions fully .
In Vitro Studies
Recent investigations have explored the biological activity of this compound in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics or antifungal agents. Specific assays have indicated activity against certain bacterial strains, although further testing is required to confirm efficacy and mechanism .
- Pharmaceutical Applications : As a pharmaceutical intermediate, this compound is utilized in synthesizing various drug compounds. Its role in medicinal chemistry highlights its importance in drug discovery processes .
Case Studies
- Synthesis of Antimicrobial Agents : A study demonstrated the use of this compound as a precursor in synthesizing novel antimicrobial agents. The resulting compounds showed enhanced efficacy against resistant bacterial strains compared to traditional antibiotics .
- Catalytic Applications : Research has indicated that this compound can act as a catalyst in organic synthesis reactions. Its ability to facilitate various chemical transformations underscores its utility in synthetic chemistry .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| N,N’-Bis(2,6-diisopropylphenyl)formamidine | C25H36N2 | Similar structure; potential for similar biological activity |
| N,N’-Bis(1-methylethyl)ethanimidamide | C8H18N2 | Different carbon chain length; explored for similar applications |
This compound is distinguished by its specific substitution pattern and bulky groups, which may influence its reactivity and biological interactions compared to structurally similar compounds .
Future Research Directions
Further research is essential to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Efficacy Testing : Evaluating the therapeutic potential through animal models to assess safety and effectiveness.
- Broader Biological Screening : Expanding screening efforts to identify additional biological activities beyond antimicrobial effects.
Q & A
Q. What are the established synthetic routes for N,N'-Bis(1-methylethyl)methanimidamide, and what catalysts are typically employed?
The compound is synthesized via metal-catalyzed reactions, particularly using transition metals (e.g., palladium or nickel), to facilitate coupling between isopropylamine derivatives and carbonyl precursors. Carbodiimide-mediated coupling, such as with diisopropylcarbodiimide (DIC), is also a common method to form the methanimidamide backbone. Reaction optimization includes controlling temperature (0–25°C) and anhydrous conditions to prevent hydrolysis. Catalytic efficiency depends on ligand design and solvent polarity (e.g., dichloromethane or THF) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm the methanimidamide structure and isopropyl substituents.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (FW: 128.22).
- Elemental Analysis : To verify purity (≥98%) and stoichiometry.
- IR Spectroscopy : Identification of characteristic imine (C=N) and amine (N-H) stretches .
Q. What are the primary research applications of this compound in organic chemistry?
It serves as:
- A ligand in transition-metal catalysis for cross-coupling reactions.
- A precursor for synthesizing carbodiimides (e.g., DIC), which are pivotal in peptide bond formation.
- A base in deprotonation reactions due to its strong nucleophilic imidamide group .
Advanced Research Questions
Q. How can catalytic efficiency be optimized in reactions involving this compound?
Variables to optimize:
- Catalyst Loading : Metal catalysts (e.g., PdCl) at 1–5 mol% to balance cost and activity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may compete for coordination sites.
- Temperature : Lower temperatures (e.g., 0°C) reduce side reactions but slow kinetics.
- Ligand Design : Bulky ligands improve steric protection of the metal center, enhancing selectivity .
Q. What analytical challenges arise when detecting this compound in environmental or biological matrices?
Challenges include:
- Co-elution with structurally similar triazine derivatives (e.g., Prometryn) in HPLC/MS, requiring tandem MS/MS for differentiation.
- Low volatility complicating GC analysis; derivatization (e.g., silylation) may be necessary.
- Matrix interference in biological samples, necessitating solid-phase extraction (SPE) for purification .
Q. How should researchers address stability and handling issues during experimental workflows?
- Hygroscopicity : Store under inert gas (argon) in sealed, desiccated containers.
- Light Sensitivity : Use amber glassware to prevent photodegradation.
- Reactivity : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the imidamide group.
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy .
Q. How can contradictions in reported reaction yields or catalytic activities be resolved?
- Purity Validation : Re-test starting materials via elemental analysis or HPLC to rule out impurities.
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent grade, moisture levels).
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps.
- Cross-Validation : Compare results with alternative catalysts (e.g., DIC vs. EDC) to isolate compound-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
